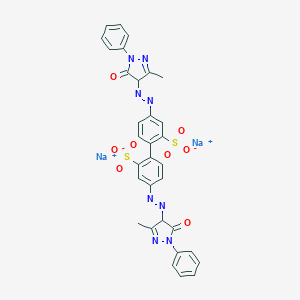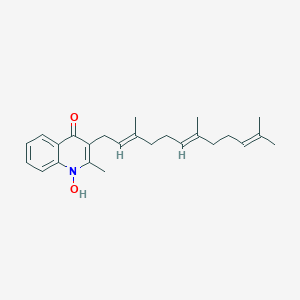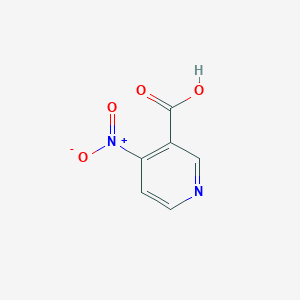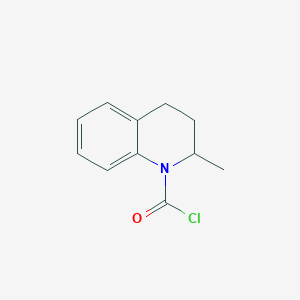
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, also known as BDMF, is a synthetic compound that has been widely studied for its potential applications in various fields of science. BDMF is a heterocyclic compound that contains a furanone ring and a diethylaminoethyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of bacterial and fungal enzymes, such as chitinase and β-glucosidase, which are involved in cell wall synthesis. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase, which is involved in viral replication. In addition, 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of cancer-related proteins, such as cyclin-dependent kinases, which are involved in cell cycle regulation.
Efectos Bioquímicos Y Fisiológicos
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can inhibit the growth of bacterial and fungal cells, as well as viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can reduce the growth of tumors in animal models, indicating its potential as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad-spectrum activity against various microorganisms and cancer cells, making it a versatile tool for research. However, one limitation of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, including its potential applications in drug development, its mechanism of action, and its toxicity profile. One direction is to further investigate the antibacterial, antifungal, and antiviral properties of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop new drugs based on its structure. Another direction is to investigate the molecular targets of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to elucidate its mechanism of action in more detail. Finally, future research should aim to better understand the toxicity profile of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop safer and more effective derivatives for use in research and drug development.
Métodos De Síntesis
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can be synthesized using various methods, including the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine hydrochloride, followed by reduction with lithium aluminum hydride. Both methods have been shown to yield high purity 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone.
Aplicaciones Científicas De Investigación
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
106609-75-0 |
|---|---|
Nombre del producto |
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone |
Fórmula molecular |
C11H18BrNO2 |
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
3-bromo-5-(diethylaminomethyl)-4,5-dimethylfuran-2-one |
InChI |
InChI=1S/C11H18BrNO2/c1-5-13(6-2)7-11(4)8(3)9(12)10(14)15-11/h5-7H2,1-4H3 |
Clave InChI |
HFZJIUWLPSTTLY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C |
SMILES canónico |
CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C |
Sinónimos |
3-bromo-5-(diethylaminomethyl)-4,5-dimethyl-furan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



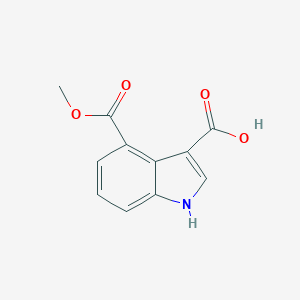
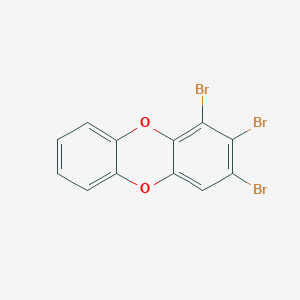
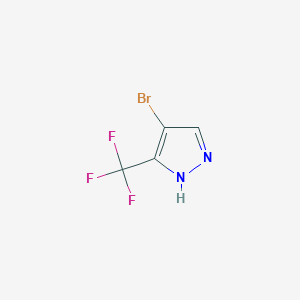
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

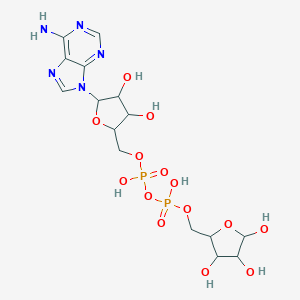
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
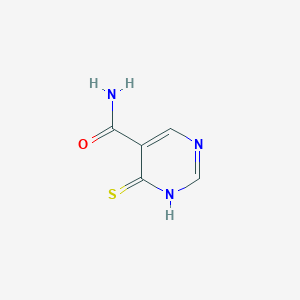
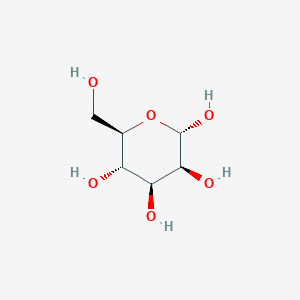
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
